S-(2H_5_)Prop-2-en-1-yl-L-cysteine chemical structure and physical properties
S-(2H_5_)Prop-2-en-1-yl-L-cysteine chemical structure and physical properties
An In-depth Technical Guide to S-Prop-2-en-1-yl-L-cysteine (S-Allyl-L-cysteine)
This guide provides a comprehensive technical overview of S-Prop-2-en-1-yl-L-cysteine, more commonly known as S-Allyl-L-cysteine (SAC). As a key bioactive organosulfur compound derived from garlic (Allium sativum), particularly concentrated in aged garlic extract, SAC has garnered significant interest within the scientific and drug development communities. Its favorable safety profile and diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, position it as a promising candidate for therapeutic development and a valuable tool for biomedical research.[1][2][3][4]
This document delves into the core chemical and physical properties of SAC, outlines robust protocols for its synthesis and characterization, and explores its multifaceted biological mechanisms of action, providing researchers and drug development professionals with a foundational resource for their work.
Chemical Identity and Molecular Structure
S-Allyl-L-cysteine is an amino acid derivative where an allyl group is attached to the sulfur atom of L-cysteine.[5] This seemingly simple modification confers remarkable biological stability and activity compared to other garlic-derived sulfur compounds.
The fundamental structure consists of a chiral carbon, characteristic of L-amino acids, bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing the S-allyl thioether moiety.
Caption: 2D Chemical Structure of S-Allyl-L-cysteine.
Physicochemical Properties
The physicochemical properties of SAC are critical for its handling, formulation, and pharmacokinetic profile. It is a water-soluble compound, a characteristic that distinguishes it from many oil-soluble garlic compounds and contributes to its high bioavailability.[2][6]
A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂S | [5][7] |
| Molecular Weight | 161.22 g/mol | [5][7] |
| IUPAC Name | (2R)-2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid | [5] |
| CAS Number | 21593-77-1 | [5][8] |
| Appearance | White to off-white or tan powder | [9][10] |
| Melting Point | 212-216 °C; 223.3-223.6 °C (with decomposition) | [7][9][11] |
| Solubility | Sparingly soluble in water; slightly soluble in ethanol; insoluble in most organic solvents | [5][11] |
| Isoelectric Point (pI) | 5.6 | [11] |
| Optical Rotation [α]/D | +4.41° (in 6 N HCl); -8 to -15° (c=1 in H₂O) | [10][11] |
| logP (o/w) | -2.1 | [5] |
Synthesis and Analytical Characterization
While SAC can be extracted from natural sources, chemical synthesis is often preferred for research and pharmaceutical applications to ensure high purity and scalability.
Laboratory-Scale Synthesis Protocol
A common and reliable method involves the nucleophilic substitution reaction between L-cysteine and an allyl halide, such as allyl bromide, under alkaline conditions.[12]
Rationale: The reaction is performed in an alkaline solution (e.g., ammonium hydroxide) to deprotonate the thiol group of L-cysteine, forming a thiolate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of allyl bromide, displacing the bromide and forming the C-S bond of the thioether.
Step-by-Step Protocol:
-
Preparation: Dissolve L-cysteine hydrochloride (1 equivalent) in 2M ammonium hydroxide (NH₄OH) in a reaction vessel. Cool the solution in an ice bath to control any potential exotherm.[12][13]
-
Reaction: Add allyl bromide (1.2-1.5 equivalents) dropwise to the stirred, cooled L-cysteine solution.
-
Incubation: Allow the reaction mixture to warm to room temperature and stir vigorously for 18-24 hours to ensure the reaction goes to completion.[12]
-
Isolation: Concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator). This will cause the product, which is less soluble than the inorganic salts, to precipitate.[12]
-
Purification: Filter the resulting solid precipitate. Wash the solid sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified white solid under vacuum to yield S-Allyl-L-cysteine.
-
Verification: Confirm the identity and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.
Caption: Workflow for the chemical synthesis of S-Allyl-L-cysteine.
Analytical Characterization Protocol: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for the quantification and identification of SAC in various matrices, from reaction mixtures to biological samples.[14][15][16]
Objective: To confirm the molecular weight and purity of synthesized SAC.
Methodology:
-
Sample Preparation: Prepare a standard solution of SAC (e.g., 1 mg/mL) in the mobile phase. Dilute the synthesized product to a similar concentration.
-
Chromatographic Separation:
-
LC System: UHPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., ZORBAX Eclipse XDB-C8, 4.6 mm x 250 mm, 5 µm) is commonly used.[14]
-
Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and methanol (e.g., 95:5 v/v) is effective.[14] The acidic modifier helps in protonating the molecule for positive ion mode detection.
-
Flow Rate: 0.8 mL/min.[14]
-
Column Temperature: 25°C.[14]
-
-
Mass Spectrometric Detection:
-
Ion Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity.
-
Target Ions: In positive mode, monitor for the protonated molecular ion [M+H]⁺ at m/z 162.[15][16] For fragmentation in MS/MS, common product ions are m/z 145 and m/z 73.[16]
-
-
Data Analysis: Compare the retention time and mass spectrum of the synthesized product with that of a certified reference standard to confirm identity. Purity can be estimated from the peak area in the chromatogram.
Biological Activities and Therapeutic Potential
SAC exerts its biological effects through a variety of mechanisms, making it a pleiotropic agent with significant therapeutic potential.
Antioxidant and Anti-inflammatory Effects
A primary mechanism underpinning many of SAC's benefits is its potent antioxidant activity.[2][17] It directly scavenges reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.[2] This action mitigates oxidative stress, a key pathological factor in cardiovascular and neurodegenerative diseases.[17][18]
Furthermore, SAC exhibits anti-inflammatory properties by modulating key signaling pathways. It can suppress the activation of NF-κB, a transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-6.[19]
Anticancer Activity
SAC has demonstrated anticancer effects in a range of cancer models, including bladder, ovarian, and breast cancer.[1][4] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][19]
Mechanism of Apoptosis Induction:
-
Modulation of Bcl-2 Family Proteins: SAC treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.
-
Mitochondrial Dysfunction: The change in membrane permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation: Cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases, particularly caspase-3, which is the primary executioner caspase that orchestrates the dismantling of the cell.[1][20]
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- 4. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Quantitative determination of S-allyl-L-cysteine in extraction of garlic by LC-MS [jms.fudan.edu.cn]
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